3-(3-Chloro-2-methylpropyl)furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chloro-2-methylpropyl)furan is an organic compound with the molecular formula C8H11ClO. It is a furan derivative, characterized by a furan ring substituted with a 3-chloro-2-methylpropyl group. This compound is primarily used in research and development within the pharmaceutical and chemical industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 3-(3-Chloro-2-methylpropyl)furan involves the reaction of 3-chloro-3-phenyldiazirines with α,β-alkenyl ketones. This reaction is mediated by boron trifluoride etherate (BF3·Et2O) and proceeds through a formal [4 + 1] cycloaddition, followed by cyclopropanation, Cloke–Wilson rearrangement, and elimination of hydrogen chloride (HCl) in a one-flask approach . This method is advantageous due to its metal-free and oxidant-free conditions, making it efficient and environmentally friendly.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and scaling up of the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Chloro-2-methylpropyl)furan undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloro-2-methylpropyl group can be substituted with other nucleophiles.
Oxidation Reactions: The furan ring can undergo oxidation to form furan derivatives with different functional groups.
Reduction Reactions: The compound can be reduced to form different furan derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium diethyl phosphite and other nucleophiles.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted furans depending on the nucleophile used.
Oxidation Reactions: Products include furan derivatives with different oxidation states.
Reduction Reactions: Products include reduced furan derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-(3-Chloro-2-methylpropyl)furan has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of new materials and chemicals with specific properties.
Wirkmechanismus
The mechanism of action of 3-(3-Chloro-2-methylpropyl)furan involves its interaction with various molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atom acts as a leaving group, allowing the formation of new carbon-carbon or carbon-heteroatom bonds . Additionally, the furan ring can participate in various cycloaddition reactions, contributing to its versatility in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
3-(3-Chloro-2-methylpropyl)furan is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a unique combination of properties that make it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C8H11ClO |
---|---|
Molekulargewicht |
158.62 g/mol |
IUPAC-Name |
3-(3-chloro-2-methylpropyl)furan |
InChI |
InChI=1S/C8H11ClO/c1-7(5-9)4-8-2-3-10-6-8/h2-3,6-7H,4-5H2,1H3 |
InChI-Schlüssel |
IKMNUJCMHOXJKV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=COC=C1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.